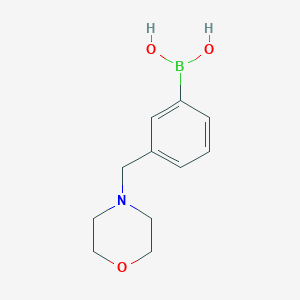

3-(吗啉甲基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related morpholine-containing compounds is described in several papers. For instance, a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid is reported, which involves a five-step process starting from dimethoxyacetaldehyde and serine methyl ester . Another paper discusses the ultrasound-assisted synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate derivatives, indicating the use of ultrasound as a green synthetic protocol . These methods could potentially be adapted for the synthesis of 3-(Morpholinomethyl)phenylboronic acid.

Molecular Structure Analysis

The molecular structure of a related compound, 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, which results from the reaction of o-formylphenylboronic acid with morpholine, has been characterized in the solid state, showing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This suggests that 3-(Morpholinomethyl)phenylboronic acid could also form interesting structural motifs due to the presence of the boronic acid group.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions. For example, a phenylboronic acid mediated triple condensation reaction of phloroglucinol with alpha,beta-unsaturated carbonyl compounds is reported, leading to novel C3-symmetric 2H-chromene derivatives . Although not directly related to 3-(Morpholinomethyl)phenylboronic acid, this demonstrates the reactivity of phenylboronic acids in condensation reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are explored in several studies. For instance, morpholin-2-yl-phosphinic acids are evaluated for their pharmacological properties, indicating the importance of morpholine derivatives in medicinal chemistry . Additionally, the synthesis and characterization of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, including spectroscopic and DFT studies, provide insights into the electronic and thermal properties of such compounds . These findings could be extrapolated to predict the properties of 3-(Morpholinomethyl)phenylboronic acid.

科学研究应用

抗氧化活性的分析方法

用于测定抗氧化活性的分析技术,如氧自由基吸收能力 (ORAC) 和铁还原抗氧化能力 (FRAP) 测试,利用分光光度法监测化学反应。这些方法,包括使用电化学(生物)传感器,已应用于复杂样品中的抗氧化剂分析或抗氧化能力测定。这些方法与 3-(吗啉甲基)苯硼酸的相关性在于其在评估硼酸衍生物的抗氧化能力中的潜在应用,因为它们的化学反应性和在药物制剂中的可能应用(Munteanu & Apetrei, 2021)。

医学和药学中的苯并氧杂硼

苯并氧杂硼(苯硼酸的衍生物)因其广泛的应用而受到研究,包括作为有机合成中的构建模块以及它们的生物活性。它们在医学中的作用,可能包括 3-(吗啉甲基)苯硼酸等化合物,展示了它们在结合羟基化合物方面的潜力,这可以用于开发糖和糖缀合物的分子受体。这表明由于其独特的结合能力和生物活性,它们在药物递送和作为潜在治疗剂中具有实用性(Adamczyk-Woźniak 等,2009)。

药物递送系统

用于药物递送的 pH 和糖敏感的逐层 (LbL) 薄膜和微胶囊已经使用了苯硼酸衍生物,表明它们与创建响应式递送系统有关。这些系统可以响应特定触发因素(例如 pH 值变化或葡萄糖的存在)释放药物,突出了硼酸在创建更有效和更有针对性的药物递送机制中的应用。3-(吗啉甲基)苯硼酸有可能被纳入此类系统,以利用其独特的特性进行靶向治疗(Sato 等,2011)。

生物传感器和诊断

电化学生物传感器的最新进展突出了苯硼酸衍生物在构建葡萄糖传感器和检测糖蛋白中的应用。这些材料选择性地与二醇结合,可用于监测葡萄糖水平,这对于糖尿病管理至关重要。硼酸衍生物与糖形成稳定复合物的能力是其在生物传感器中应用的基础,为开发新的诊断工具奠定了基础,其中可能包括 3-(吗啉甲基)苯硼酸,以增强特异性和灵敏度(Anzai, 2016)。

未来方向

作用机制

Target of Action

The primary target of 3-(Morpholinomethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The key biochemical pathway affected by 3-(Morpholinomethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its stability in aqueous environments .

Result of Action

The result of the action of 3-(Morpholinomethyl)phenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .

Action Environment

The action of 3-(Morpholinomethyl)phenylboronic acid is influenced by environmental factors such as the presence of water. As mentioned earlier, boronic acids and their esters are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability could be significantly affected by the hydration level of its environment .

属性

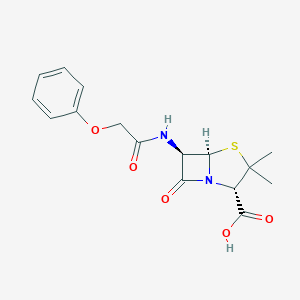

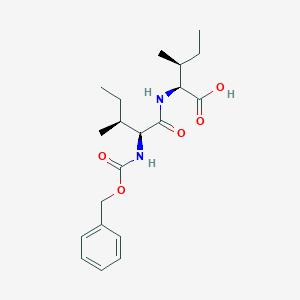

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSDPGUSDVMXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCOCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452626 |

Source

|

| Record name | 3-(Morpholinomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholinomethyl)phenylboronic acid | |

CAS RN |

397843-58-2 |

Source

|

| Record name | 3-(Morpholinomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)